![molecular formula C19H13N3O B14177861 2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine CAS No. 922495-54-3](/img/structure/B14177861.png)
2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic substitution reactions. One common method involves the reaction of 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 with terminal ethynyls derived from PEG-3 and PEG-4 under copper-catalyzed click reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production .
化学反应分析
Types of Reactions
2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
作用机制
The mechanism of action of 2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl: Similar in structure but contains a triazole ring instead of a pyridine ring.
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine is unique due to its combination of pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, particularly in fluorescence sensing and medicinal chemistry .
属性
CAS 编号 |
922495-54-3 |
|---|---|
分子式 |
C19H13N3O |
分子量 |
299.3 g/mol |
IUPAC 名称 |
2-phenyl-5-(4-pyridin-2-ylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H13N3O/c1-2-6-15(7-3-1)18-21-22-19(23-18)16-11-9-14(10-12-16)17-8-4-5-13-20-17/h1-13H |
InChI 键 |
YUVIKPDTEHRXRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
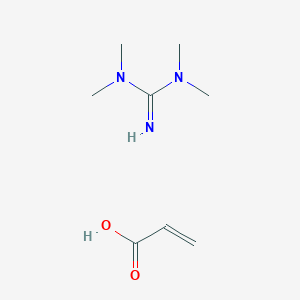

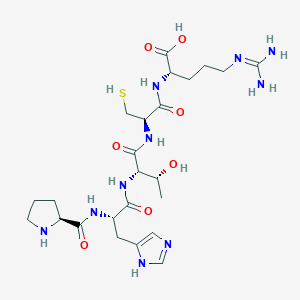

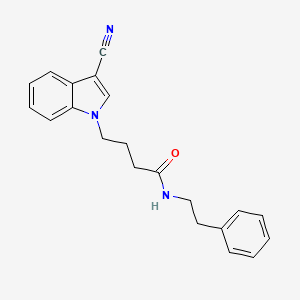
![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
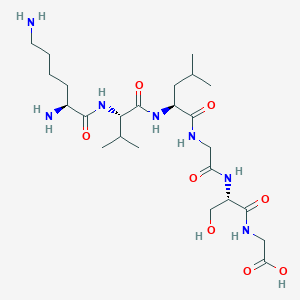
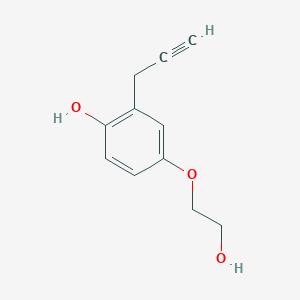
![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)
